
Carbonic acid, trithio-, bis(2-chloroethyl)ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, trithio-, bis(2-chloroethyl)ester: is an organic compound with the molecular formula C5H8Cl2O3S3. This compound is characterized by the presence of three sulfur atoms and two chloroethyl groups attached to the carbonic acid ester. It is a derivative of carbonic acid where the oxygen atoms are replaced by sulfur atoms, making it a trithioester.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, trithio-, bis(2-chloroethyl)ester typically involves the reaction of carbonic acid derivatives with thiols in the presence of a suitable catalyst. One common method is the reaction of carbonic acid dichloride with 2-chloroethanethiol under anhydrous conditions. The reaction is usually carried out in a nonpolar solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Carbonic acid, trithio-, bis(2-chloroethyl)ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include substituted carbonic acid esters with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and thioethers.
科学研究应用
Chemistry: Carbonic acid, trithio-, bis(2-chloroethyl)ester is used as a reagent in organic synthesis for the introduction of trithioester groups into molecules. It is also used in the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of novel drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine as a precursor for the synthesis of pharmaceuticals that contain sulfur atoms. These pharmaceuticals may exhibit unique biological activities due to the presence of sulfur.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with enhanced properties such as increased thermal stability and resistance to oxidation.
作用机制
The mechanism of action of carbonic acid, trithio-, bis(2-chloroethyl)ester involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This compound can also undergo redox reactions, which can affect cellular redox balance and signaling pathways.
相似化合物的比较
Carbonic acid, bis(2-chloroethyl)ester: This compound is similar but lacks the sulfur atoms, making it less reactive in certain chemical reactions.
Carbonic acid, trithio-, dibenzyl ester: This compound has benzyl groups instead of chloroethyl groups, which can affect its reactivity and applications.
Uniqueness: Carbonic acid, trithio-, bis(2-chloroethyl)ester is unique due to the presence of both chloroethyl and trithioester groups. This combination of functional groups provides the compound with distinct reactivity and makes it useful in a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
63938-92-1 |
|---|---|
分子式 |
C5H8Cl2S3 |
分子量 |
235.2 g/mol |
IUPAC 名称 |
bis(2-chloroethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H8Cl2S3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
InChI 键 |
GUTSJGCCGITDCZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)SC(=S)SCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


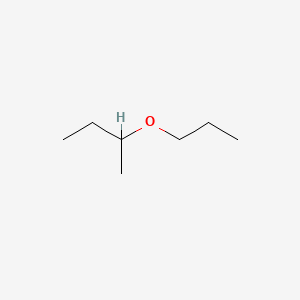
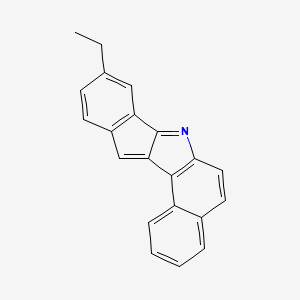
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

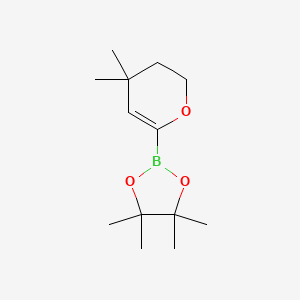
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)

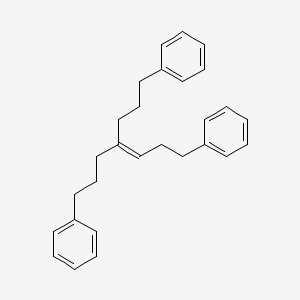
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
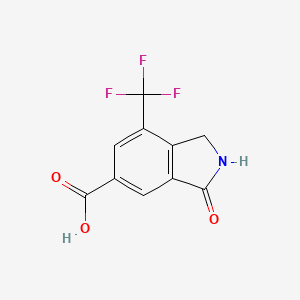

![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
